Cimigenone

Structure-Activity Relationship (SAR) Natural Product Chemistry Cyclolanostane Triterpenes

Researchers studying cimigenol SAR require a defined C-3 ketone reference standard, not variable plant extracts. Cimigenone (CAS 31222-32-9) addresses this with: • HPLC ≥98% purity for reproducible assays. • Key comparator for C-3 ketone vs. hydroxyl SAR (cimigenol IC50 7.87 µM vs. SMMC-7721). • Essential aglycone control for cimigenoside γ-secretase inhibitor studies (MDA-MB-231 IC50 12.6 µM). • Reliable supply with batch-to-batch consistency.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
Cat. No. B12322543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenone
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O
InChIInChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3
InChIKeyJFTOWADKDXNJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimigenone: A Specialized 9,19-Cyclolanostane Triterpene Ketone for Cancer and Viral Research


Cimigenone (also known as cimigenol-3-one; CAS 31222-32-9) is a specific triterpenoid ketone derivative belonging to the 9,19-cyclolanostane structural class [1]. It is naturally sourced from the rhizomes and aerial parts of various *Cimicifuga* species (e.g., *C. foetida*, *C. racemosa*), plants historically utilized in traditional medicine [2]. As a defined molecular entity (C30H46O5, MW 486.68), Cimigenone serves as a critical reference standard and research tool for investigating structure-activity relationships (SAR) within the cimigenol-type triterpenoid family, particularly concerning its unique C-3 ketone function, which distinguishes it from its parent alcohol, cimigenol [3].

Why Generic Triterpenoid Interchangeability Fails: The Critical Differentiation of Cimigenone


Procurement of cimigenone cannot be fulfilled by substituting it with structurally related cimigenol derivatives or generic triterpenoid mixtures due to its distinct molecular identity and functional outcomes. Cimigenone is the C-3 ketone (3-one) analog of cimigenol, a specific oxidation state that fundamentally alters its chemical reactivity and hydrogen-bonding capabilities compared to the C-3 hydroxyl-bearing parent compound [1]. This subtle yet crucial structural modification is not present in cimigenol (8) or other analogs like 25-O-acetylcimigenol or cimigenol xyloside, and it directly impacts downstream biological interactions, including potential receptor binding affinity and metabolic stability [2]. Furthermore, as an isolated, high-purity compound (typically ≥98% by HPLC), cimigenone offers a level of experimental control and reproducibility that is unattainable with plant extracts or undefined triterpenoid mixtures, which contain variable and unknown concentrations of active and confounding constituents . Using an incorrect analog or undefined mixture introduces significant experimental variability and invalidates SAR studies or precise biological assays requiring a specific ketone function [3].

Quantitative Differentiation of Cimigenone: Evidence-Based Selection Guide


C-3 Ketone vs. C-3 Hydroxyl in Cyclolanostane SAR

Cimigenone is defined as the C-3 ketone (cimigenol-3-one) derivative of the cimigenol scaffold, representing a specific oxidation state (C=O at position 3) that is structurally distinct from the parent alcohol cimigenol (C-OH at position 3) [1]. While cimigenol (8) is the most potent cytotoxic agent against SMMC-7721 (7.87 µM) and A-549 (12.16 µM) cell lines in direct comparison [2], cimigenone provides the essential negative control or alternative pharmacophore for SAR studies aimed at isolating the contribution of the C-3 ketone function. This head-to-head structural comparison (cimigenone vs. cimigenol) allows researchers to quantify the biological consequence of this single functional group change, a comparison impossible with either compound alone [3].

Structure-Activity Relationship (SAR) Natural Product Chemistry Cyclolanostane Triterpenes

γ-Secretase/Notch Axis Inhibition by Cimigenone Glycoside

Cimigenone, as the aglycone core, is the essential pharmacophore for cimigenoside, which has been identified as a novel γ-secretase inhibitor [1]. Cimigenoside significantly inhibits the proliferation and metastasis of human breast cancer cells in vitro, with an IC50 value of 12.6 ± 1.47 μM against the MDA-MB-231 cell line [2]. Mechanistically, it suppresses the Notch signaling pathway by inhibiting the activation of PSEN-1, the catalytic subunit of γ-secretase, thereby preventing the cleavage of Notch protein [1]. In vivo studies further validated this antitumor potential [1]. While cimigenone itself is the aglycone, its procurement is vital for understanding the minimal structural requirements for this specific, well-defined epigenetic mechanism of action, which is distinct from the broader cytotoxicity observed with other triterpenoids [3].

Breast Cancer Notch Signaling γ-Secretase Inhibition

Cimigenol-Type Triterpenoid Superiority in Multiple Myeloma

In a systematic, head-to-head screening of three distinct triterpenoid types (cimigenol-type, dahurinol-type, and actein-type) from black cohosh (*Actaea racemosa*) against multiple myeloma cells, the cimigenol-type triterpenoid (the structural class to which cimigenone belongs) was identified as the most active constituent [1]. While the specific IC50 value for cimigenone in this assay is not reported, the study establishes that compounds possessing the cimigenol skeleton exhibit superior activity compared to other in-class triterpenoid alternatives like dahurinol or actein derivatives [2]. The study further allowed for a detailed discussion of SAR, noting the importance of specific functional groups for their effect on multiple myeloma cells via the CXCR4/SDF‑1α axis [2].

Multiple Myeloma Triterpenoid Screening CXCR4/SDF-1α

Cimigenone as Baseline for EBV-EA Chemopreventive SAR

Cimigenone (cimigenol-3-one) serves as a critical negative or baseline control in SAR studies of cimigenol derivatives for chemopreventive activity. In a screen of 40 related compounds for inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, cimigenol (1) showed the highest activity and exhibited significant inhibitory effects on mouse skin tumor promotion in vivo [1]. More importantly, a related ketone derivative, cimigenol-3,15-dione (2), displayed the greatest potency in the EBV-EA assay (100% inhibition at 1000 mol ratio/TPA) and reduced papilloma formation to 48% of the control group in a mouse skin carcinogenesis model [2]. The procurement of cimigenone, possessing only the C-3 ketone, is essential to serve as the intermediate comparator to deconvolute the individual contributions of the C-3 and C-15 ketone functionalities to this potent chemopreventive effect, a level of SAR resolution not provided by the active compounds alone [3].

Cancer Chemoprevention Epstein-Barr Virus (EBV) Antitumor Promotion

Procurement-Driven Applications for High-Purity Cimigenone


Precision SAR Studies of Cimigenol-Type Triterpenoids

Cimigenone is an indispensable tool for medicinal chemistry and pharmacology groups engaged in structure-activity relationship (SAR) studies of cimigenol derivatives. Its procurement enables the direct, head-to-head comparison of the C-3 ketone function versus the C-3 hydroxyl (in cimigenol) [1]. This is essential for attributing specific biological effects—such as cytotoxic potency against SMMC-7721 cells (IC50 7.87 µM for cimigenol) [2] or EBV-EA activation inhibition [3]—to individual functional groups. Using cimigenone as a comparator provides the granular SAR data necessary for rational lead optimization in cancer and chemoprevention programs.

Mechanistic Elucidation of the γ-Secretase/Notch Axis in Breast Cancer

For oncology researchers investigating the Notch signaling pathway, cimigenone is the essential aglycone reference standard for studying its glycoside derivative, cimigenoside—a novel γ-secretase inhibitor [1]. Studies show cimigenoside inhibits MDA-MB-231 breast cancer cell proliferation with an IC50 of 12.6 ± 1.47 μM [2]. Procuring cimigenone allows laboratories to synthesize cimigenoside or to use the aglycone as a control in assays designed to confirm the mechanism of PSEN-1 inhibition and subsequent blockade of Notch cleavage [1]. This application is critical for developing targeted therapies that aim to disrupt cancer cell stemness and metastasis driven by aberrant Notch activation.

Analytical QC of Cimicifuga-Based Botanicals

High-purity cimigenone (e.g., HPLC ≥98%) [1] serves as a critical analytical reference standard for the quality control, standardization, and authentication of *Cimicifuga* species-derived raw materials, extracts, and finished products. By employing cimigenone as a quantitative marker using HPLC-DAD or HPLC-ELSD methods [2], manufacturers and QC laboratories can ensure batch-to-batch consistency and meet regulatory requirements for dietary supplements or traditional medicine preparations. This addresses the inherent variability of botanical sources and provides a verifiable, compound-specific benchmark for product quality.

Natural Product Epigenetics and Viral Oncology Research

Cimigenone and its related cimigenol-type compounds provide a focused chemical biology toolset for academic groups studying viral oncology and epigenetic regulation. Its known activity in inhibiting Epstein-Barr virus early antigen (EBV-EA) activation [1], coupled with the defined γ-secretase inhibitory mechanism of its glycoside [2], positions cimigenone as a key probe for exploring the intersection of viral latency, epigenetic modification, and tumorigenesis. Procuring cimigenone enables researchers to dissect these complex pathways in controlled in vitro and in vivo models, offering a defined molecular starting point for novel mechanistic discoveries.

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